molecular formula C54H60N4O2 B8818084 1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione CAS No. 108313-21-9

1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione

Cat. No.: B8818084
CAS No.: 108313-21-9
M. Wt: 797.1 g/mol
InChI Key: VFSYQLPRXOLTOX-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione is an organic compound with the chemical formula C54H60N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione typically involves the following steps :

    Starting Materials: The reaction begins with 9,10-anthracene functional compound and excess 4-butylaniline.

    Reaction Conditions: The reaction is carried out under mild conditions, often requiring a longer reaction time and the use of appropriate solvents.

    Purification: After the reaction, the product is obtained through crystallization or other purification methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione has several scientific research applications :

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photothermal Conversion: Utilized in solar steam generation due to its broad light absorption properties.

    Chemical Sensors: Acts as a sensing material for detecting various chemical species.

Mechanism of Action

The mechanism by which 1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione exerts its effects involves its ability to absorb light and convert it into heat or electrical energy . The compound’s molecular structure allows it to interact with light across a broad spectrum, making it effective in photothermal and photovoltaic applications. The pathways involved include:

    Photothermal Conversion: Absorption of light leads to the generation of heat, which can be used for applications like solar steam generation.

    Photovoltaic Conversion: Absorption of light generates excitons, which can be separated into charge carriers for electricity generation.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: Similar in structure but with phenyl groups instead of butyl groups.

    1,4,5,8-Tetrachloro-9,10-anthraquinone: A chlorinated derivative with different electronic properties.

Uniqueness

1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione is unique due to its butyl groups, which enhance its solubility and processability compared to its phenyl-substituted counterparts. This makes it more suitable for applications requiring solution processing and film formation .

Properties

CAS No.

108313-21-9

Molecular Formula

C54H60N4O2

Molecular Weight

797.1 g/mol

IUPAC Name

1,4,5,8-tetrakis(4-butylanilino)anthracene-9,10-dione

InChI

InChI=1S/C54H60N4O2/c1-5-9-13-37-17-25-41(26-18-37)55-45-33-34-46(56-42-27-19-38(20-28-42)14-10-6-2)50-49(45)53(59)51-47(57-43-29-21-39(22-30-43)15-11-7-3)35-36-48(52(51)54(50)60)58-44-31-23-40(24-32-44)16-12-8-4/h17-36,55-58H,5-16H2,1-4H3

InChI Key

VFSYQLPRXOLTOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)CCCC)NC7=CC=C(C=C7)CCCC

Origin of Product

United States

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